1,4-Dichloro-2-(methoxymethyl)benzene
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H8Cl2O |
|---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1,4-dichloro-2-(methoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c1-11-5-6-4-7(9)2-3-8(6)10/h2-4H,5H2,1H3 |
InChI Key |
KULCZQDEZITVPV-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=C(C=CC(=C1)Cl)Cl |
Origin of Product |
United States |
Synthetic Pathways and Methodologies for 1,4 Dichloro 2 Methoxymethyl Benzene
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1,4-dichloro-2-(methoxymethyl)benzene, the primary disconnections involve the C-Cl and C-O bonds.
A logical retrosynthetic approach would involve two key disconnections:
C-O Bond Disconnection: The methoxymethyl ether linkage can be disconnected to reveal a hydroxymethyl group and a methylating agent. This leads back to (2,5-dichlorophenyl)methanol.
C-C Bond Disconnection: The hydroxymethyl group can be envisioned as arising from the reduction of a formyl group or a carboxylic acid derivative. This suggests 2,5-dichlorobenzaldehyde (B1346813) or 2,5-dichlorobenzoic acid as potential precursors.
C-Cl Bond Disconnections: The two chlorine atoms can be retrosynthetically removed to identify a suitable starting benzene (B151609) derivative. The relationship between the substituents (para-dichloro with a methoxymethyl group at position 2) is crucial in planning the forward synthesis to ensure correct regiochemistry.
Considering the directing effects of the substituents, a plausible forward synthesis starting from a dichlorotoluene derivative is often considered. For instance, starting with 2,5-dichlorotoluene, the methyl group can be functionalized to introduce the methoxymethyl group.
Classical Approaches to Aromatic Chlorination and Etherification
Classical synthetic methods remain fundamental in organic synthesis and provide reliable routes to compounds like this compound. These approaches typically involve electrophilic aromatic substitution for chlorination and nucleophilic substitution for ether formation.
Achieving the desired 1,4-dichloro substitution pattern requires careful consideration of the directing effects of the substituents already present on the benzene ring.
Starting from a single substituent: If one were to start with a single substituent, its electronic properties (activating or deactivating) and steric bulk would determine the position of subsequent chlorination. For example, chlorination of toluene (B28343) can lead to a mixture of ortho and para isomers.
Lewis Acid Catalysis: Aromatic chlorination is typically an electrophilic substitution reaction. docbrown.info Chlorine itself is not electrophilic enough to attack the benzene ring, so a Lewis acid catalyst such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) is used to polarize the Cl-Cl bond and generate a more potent electrophile. docbrown.infoyoutube.com
Controlling Regioselectivity: The regioselectivity of chlorination can be influenced by the reaction conditions, including the choice of catalyst and solvent. google.com For instance, specific catalytic systems have been developed to enhance para-selectivity in the chlorination of alkyl aryl ethers. rsc.org
A common strategy to synthesize dichlorinated aromatic compounds is to perform a two-step chlorination of a suitable starting material, carefully controlling the reaction conditions at each stage to favor the desired isomer.
The methoxymethyl group can be introduced through various etherification strategies. A common and effective method is the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide.
In the context of synthesizing this compound, a plausible route involves the formation of a (2,5-dichlorophenyl)methoxide intermediate, which then reacts with a methylating agent.
A specific example from the literature demonstrates the preparation of 4-nitro-2-methoxymethyl-chlorobenzene. In this synthesis, 4-nitro-2-chloromethyl-chlorobenzene is treated with sodium methoxide (B1231860) in methanol. The methoxide ion acts as a nucleophile, displacing the chloride from the benzylic position to form the methoxymethyl ether. google.com
Table 1: Key Reactions in Classical Synthesis
| Reaction Type | Reagents and Conditions | Purpose |
| Aromatic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Introduction of chlorine atoms onto the aromatic ring. docbrown.info |
| Ether Synthesis (Williamson) | Sodium Methoxide, Methanol | Formation of the methoxymethyl ether from a corresponding chloromethyl derivative. google.com |
Advanced Catalytic Syntheses and Process Optimization
Modern synthetic chemistry increasingly focuses on the development of more efficient, selective, and sustainable methods. Advanced catalytic systems and green chemistry principles play a significant role in the synthesis of fine chemicals like this compound.
Transition metal catalysis offers powerful tools for the selective functionalization of aromatic rings. While classical methods are effective, catalytic approaches can provide higher selectivity and milder reaction conditions. For the synthesis of dichlorinated aromatics, transition metal catalysts can be employed to direct the chlorination to specific positions. For example, certain manganese(III) catalysts have been shown to promote highly para-selective chlorination of alkyl phenyl ethers. rsc.org
Green chemistry principles aim to reduce the environmental impact of chemical processes. In the synthesis of this compound, these principles can be applied by:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.
Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. For instance, a process for the chlorination of methylated aromatic compounds using titanium tetrachloride as a solvent avoids the use of more perilous solvents like carbon tetrachloride. google.com
Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste.
Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.
By integrating these principles, the synthesis of this compound can be made more sustainable and environmentally friendly.
Purification and Isolation Techniques in Synthetic Procedures
The purification and isolation of this compound from a crude reaction mixture are critical steps to ensure the final product's desired purity. The selection of an appropriate technique is contingent upon the physical and chemical properties of the target compound, as well as the nature of the impurities present. Common methodologies employed for the purification of analogous chlorinated and methoxy-substituted aromatic compounds include liquid-liquid extraction, crystallization, and column chromatography.
Liquid-Liquid Extraction: This is a fundamental and widely used technique for the initial workup of the reaction mixture. It separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. For a compound like this compound, which is expected to be largely nonpolar, an organic solvent such as ethyl acetate (B1210297) or toluene would be effective in extracting the product from an aqueous phase containing inorganic salts and other water-soluble impurities. The organic phase is then typically washed with water or a brine solution to further remove residual water-soluble byproducts before being dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate. Subsequent removal of the solvent under reduced pressure yields the crude, concentrated product. In the synthesis of the structurally similar 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene, a workup procedure involving extraction with ethyl acetate followed by washing the organic phase with water until neutral is employed. google.com
Crystallization: Crystallization is a powerful technique for purifying solid compounds. This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. The crude product is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor. The choice of solvent is crucial; an ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For related compounds, such as 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene, crystallization is induced by cooling the organic solution after an initial extraction and washing procedure. google.com The resulting crystals are then isolated by filtration.
The following table summarizes purification techniques used for compounds with structural similarities to this compound, providing insights into potentially effective methods for its purification.
| Compound | Purification Technique | Details | Reference |
| 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene | Liquid-Liquid Extraction | Extraction with ethyl acetate, followed by washing with water. The organic phase is dried with anhydrous sodium sulfate and the solvent is removed under reduced pressure. | google.com |
| 1-benzylamino-2-(methoxymethyl)-4-nitrobenzene | Liquid-Liquid Extraction & Crystallization | The reaction mixture is poured into a two-phase system of toluene and water. After separation, the organic layer is cooled to induce crystallization. The product is isolated by filtration and washed. | google.com |
| 1-(2,4-dichloro-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazole | Column Chromatography & Preparative HPLC | The crude product is purified by column chromatography on silica (B1680970) gel (10-40% EtOAc in petroleum ether) followed by preparative HPLC (40-98% MeCN in water). | chemrxiv.org |
Chemical Reactivity and Mechanistic Investigations of 1,4 Dichloro 2 Methoxymethyl Benzene
Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Ring
Electrophilic aromatic substitution (EAS) is a foundational reaction class for benzene derivatives. msu.edu The regiochemical outcome of such reactions on 1,4-dichloro-2-(methoxymethyl)benzene is determined by the cumulative directing effects of the existing substituents.
-Cl (at C1 and C4): Halogens are deactivating yet ortho, para-directing. libretexts.org The C1-chloro group directs incoming electrophiles to positions 2 and 6, while the C4-chloro group directs to positions 3 and 5.
-CH₂OCH₃ (at C2): The methoxymethyl group is a weak activating group and directs ortho and para. It directs incoming electrophiles to positions 3 (ortho) and 5 (para). Position 1 is already substituted.
Considering these combined influences, the potential sites for electrophilic attack are positions 3, 5, and 6.
Position 5: This position is strongly favored as it is para to the activating methoxymethyl group and ortho to the C4-chloro group.
Position 3: This position is also activated, being ortho to the methoxymethyl group and ortho to the C4-chloro group.
Position 6: This position is generally disfavored due to steric hindrance from the adjacent C1-chloro and C2-methoxymethyl groups.
Therefore, electrophilic substitution reactions are predicted to yield a mixture of products, with the major isomer resulting from substitution at the C5 position.
Common EAS reactions like Friedel-Crafts acylation require a Lewis acid catalyst, such as aluminum trichloride (B1173362), to generate a potent acylium ion electrophile. wikipedia.orgorganic-chemistry.org Given the deactivating nature of the two chlorine atoms, forcing conditions may be necessary.
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution
| Reagents | Predicted Major Product | Predicted Minor Product |
|---|---|---|
| HNO₃, H₂SO₄ | 1,4-Dichloro-2-(methoxymethyl)-5-nitrobenzene | 1,4-Dichloro-2-(methoxymethyl)-3-nitrobenzene |
| Acyl Chloride, AlCl₃ | 1-(2,5-Dichloro-4-(methoxymethyl)phenyl)ethan-1-one | 1-(3,6-Dichloro-2-(methoxymethyl)phenyl)ethan-1-one |
Nucleophilic Substitution Reactions Involving Chlorine and Methoxymethyl Groups
Nucleophilic substitution can occur either on the aromatic ring (substituting a chlorine atom) or at the methoxymethyl group (ether cleavage or benzylic functionalization).
Nucleophilic aromatic substitution (SₙAr) on an aryl chloride typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. chemeurope.comchemistrysteps.comlibretexts.org Since this compound lacks such strongly activating groups, it is generally unreactive toward SₙAr reactions under standard conditions. Forcing conditions, such as high temperatures and pressures with strong nucleophiles, would be necessary to facilitate the substitution of one of the chlorine atoms.
The benzylic protons of the methoxymethyl group (-CH₂O-) are acidic and can be removed by a strong base. The adjacent ether oxygen can facilitate this process through coordination, a strategy known as directed metalation. Treatment with a strong organometallic base, such as an organolithium reagent, could selectively deprotonate the benzylic position. This generates a nucleophilic benzylic carbanion, which can then react with various electrophiles (E⁺) to introduce a new functional group at this position. This methodology allows for precise functionalization adjacent to the aromatic ring.
The methoxymethyl group is an ether, which can be cleaved under strongly acidic conditions. researchgate.net Treatment with strong acids like hydrogen bromide (HBr) or hydrogen iodide (HI), or with potent Lewis acids like boron tribromide (BBr₃), can break the carbon-oxygen bonds. Cleavage of the alkyl-oxygen bond is typical for aryl alkyl ethers, which would result in the formation of 2,5-dichlorobenzyl alcohol and a methyl halide. If an excess of the hydrohalic acid is used, the resulting benzyl (B1604629) alcohol can be further converted to the corresponding 2,5-dichlorobenzyl halide.
Table 2: Products of Ether Cleavage Reactions
| Reagent | Primary Products |
|---|---|
| Boron Tribromide (BBr₃) followed by H₂O | 2,5-Dichlorobenzyl alcohol, Methyl bromide |
| Excess Hydrogen Bromide (HBr) | 2,5-Dichlorobenzyl bromide, Methyl bromide |
Cross-Coupling Reactions for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and aryl halides are common substrates. nih.gov As an aryl dichloride, this compound can potentially participate in these reactions at either of its C-Cl bonds. Aryl chlorides are known to be less reactive than the corresponding bromides and iodides, often requiring specialized catalysts with bulky, electron-rich phosphine (B1218219) ligands and more forcing reaction conditions to achieve efficient oxidative addition to the Pd(0) center.
Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an organoboron reagent. researchgate.netnih.gov this compound could be coupled with various aryl or vinyl boronic acids or esters to form biaryl or styrenyl derivatives. Selective mono-coupling would be a significant challenge due to the similar reactivity of the two chlorine atoms.
Heck Reaction: The Heck reaction couples an aryl halide with an alkene. wikipedia.orgorganic-chemistry.org This would allow for the introduction of a vinyl group onto the dichlorobenzene ring, forming substituted styrenes. The reaction is typically carried out in the presence of a palladium catalyst and a base. libretexts.org
Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org This would provide a route to arylalkynes from this compound.
Table 3: Overview of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Typical Catalyst System | Potential Product Type |
|---|---|---|---|
| Suzuki-Miyaura | R-B(OH)₂ | Pd(0) with phosphine ligand, Base | Biaryl or vinyl derivative |
| Heck | Alkene | Pd(0) or Pd(II), Base | Substituted styrene |
| Sonogashira | Terminal Alkyne | Pd(0) with phosphine ligand, Cu(I), Amine Base | Arylalkyne |
Modern synthetic chemistry has increasingly focused on the direct functionalization of carbon-hydrogen (C-H) bonds, which offers a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. For this compound, C-H activation could potentially be directed by the ether oxygen of the methoxymethyl group. Transition metal catalysts (e.g., palladium, rhodium, iridium) can coordinate to the oxygen atom and selectively activate the ortho C-H bond at position 3. This would form a metallacyclic intermediate that could then react with a coupling partner, leading to functionalization at a specific site without prior halogenation or borylation. While a powerful strategy, the development of a selective C-H functionalization process in the presence of two C-Cl bonds would require careful catalyst and reaction design. beilstein-journals.org
Oxidative and Reductive Transformations of Functional Groups
The functional groups of this compound—the methoxymethyl group and the chlorinated aromatic ring—exhibit distinct reactivities under oxidative and reductive conditions. The primary focus of such transformations is typically the benzylic ether linkage.
Oxidative Transformations:
The benzylic carbon of the methoxymethyl group is susceptible to oxidation, a common reaction for alkyl-substituted aromatic compounds. Strong oxidizing agents can convert the methoxymethyl group into a carbonyl functional group. Depending on the reaction conditions and the oxidant used, the transformation can yield either an aldehyde or a carboxylic acid. For instance, the oxidation of similar alkylarenes to aromatic aldehydes and ketones has been achieved using reagents like NaClO/TEMPO/Co(OAc)2. organic-chemistry.org Furthermore, o-iodoxybenzoic acid (IBX) has proven effective in oxidations at benzylic positions to furnish conjugated aromatic carbonyl systems. organic-chemistry.org
The oxidation of the methoxymethyl group in this compound to 2,5-dichlorobenzaldehyde (B1346813) represents a key transformation. This can be conceptually compared to the oxidation of substituted toluenes. While specific studies on this compound are not abundant, the oxidation of various methyl-/alkylarenes to the corresponding carbonyls using a molybdenum catalyst with hydrogen peroxide in water has been reported, highlighting a green chemistry approach to such transformations. organic-chemistry.org
Another potential oxidative pathway involves the cleavage of the ether bond. Oxidative deprotection of benzyl ethers, which are structurally related to the methoxymethyl group, can be achieved using various reagents. For example, a nitroxyl (B88944) radical catalyst in the presence of a co-oxidant can facilitate the oxidative deprotection of p-methoxybenzyl (PMB) ethers. organic-chemistry.org
The following table summarizes representative oxidative transformations applicable to the methoxymethyl group, based on reactions of analogous compounds.
| Transformation | Reagent/Catalyst System | Product Type |
| Benzylic Oxidation | NaClO/TEMPO/Co(OAc)2 | Aldehyde/Ketone |
| Benzylic Oxidation | o-Iodoxybenzoic acid (IBX) | Aldehyde/Ketone |
| Benzylic Oxidation | Oxodiperoxo molybdenum catalyst / H2O2 | Aldehyde/Ketone |
| Oxidative Ether Cleavage | Nitroxyl radical catalyst / Co-oxidant | Alcohol/Phenol |
Reductive Transformations:
Reductive transformations of this compound primarily involve the cleavage of the methoxymethyl ether. Methoxymethyl (MOM) ethers are commonly used as protecting groups for alcohols and phenols in organic synthesis and can be removed under various reductive and acidic conditions. wikipedia.orgorganic-chemistry.org The cleavage of MOM ethers can be accomplished using a range of Lewis and Brønsted acids. wikipedia.org For instance, boron trichloride has been employed for the cleavage of methoxymethyl ethers. acs.org
A reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to the corresponding alcohols has also been developed, which could be conceptually applied to the methoxymethyl group of the target compound. acs.org Furthermore, catalytic hydrogenation can be a method for the cleavage of benzylic ethers.
The table below outlines general reductive methods for the cleavage of methoxymethyl ethers, which are applicable to this compound.
| Transformation | Reagent/Catalyst System | Product Type |
| Ether Cleavage | Boron trichloride (BCl3) | Alcohol/Phenol |
| Reductive Deprotection | Reductive cleavage conditions | Alcohol/Phenol |
| Hydrogenolysis | H2 / Palladium catalyst | Phenol |
| Acid-catalyzed Cleavage | Lewis or Brønsted acids | Alcohol/Phenol |
Radical Reactions and Mechanistic Pathways
The benzylic position of this compound is a focal point for radical reactivity. The C-H bonds at the carbon adjacent to the benzene ring are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical.
Benzylic Radical Formation:
The initiation of radical reactions at the benzylic position typically involves the abstraction of a hydrogen atom by a radical species. This can be achieved using radical initiators under thermal or photochemical conditions. The stability of the benzylic radical is a key driving force for this process. The unpaired electron in the benzylic radical can be delocalized into the π-system of the aromatic ring, which significantly lowers its energy.
Free-Radical Halogenation:
A classic example of a radical reaction at the benzylic position is free-radical halogenation. wikipedia.org This type of reaction is characteristic of alkyl-substituted aromatic compounds when exposed to halogens in the presence of UV light or a radical initiator. wikipedia.org For instance, the bromination of toluene (B28343) and ethylbenzene (B125841) with N-bromosuccinimide (NBS) in the presence of a radical initiator leads to the selective formation of benzyl bromides. nih.gov
In the case of this compound, free-radical bromination would be expected to occur at the benzylic carbon of the methoxymethyl group. The mechanism proceeds via a chain reaction:
Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) decomposes upon heating or irradiation to form radicals. These radicals then react with a source of bromine atoms, such as N-bromosuccinimide (NBS), to generate a bromine radical (Br•).
Propagation: The bromine radical abstracts a benzylic hydrogen from this compound to form HBr and the resonance-stabilized 1,4-dichloro-2-(methoxymethyl)benzyl radical. This radical then reacts with a bromine source (e.g., Br2 generated in situ from NBS and HBr) to yield the brominated product, 1-bromo-1-(methoxymethyl)-2,5-dichlorobenzene, and a new bromine radical, which continues the chain.
Termination: The reaction is terminated by the combination of any two radical species.
The selectivity of bromination for the benzylic position over other positions is high due to the significant difference in stability between the benzylic radical and other potential radical intermediates. masterorganicchemistry.com
Other Radical Reactions:
Beyond halogenation, the benzylic radical of this compound can potentially participate in other radical transformations. For example, radical cyclization reactions can occur if a suitable unsaturated moiety is present elsewhere in the molecule or in an intermolecular reaction partner. wikipedia.org Additionally, copper-catalyzed cross-coupling reactions involving benzylic C-H bonds and alcohols have been developed, proceeding through a radical relay mechanism. nih.gov Such methodologies could potentially be applied to functionalize the benzylic position of this compound.
Advanced Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of 1,4-dichloro-2-(methoxymethyl)benzene provides critical information about the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum is expected to show distinct signals for the aromatic protons and the aliphatic protons of the methoxymethyl group.
The aromatic region would display signals corresponding to the three protons on the benzene (B151609) ring. The proton at position 3, situated between the methoxymethyl and chloro substituents, would likely appear as a doublet. The proton at position 5, flanked by two chloro atoms, would also be a doublet, while the proton at position 6 would present as a doublet of doublets due to coupling with the other two aromatic protons.
The methoxymethyl group would give rise to two singlets in the aliphatic region: one for the methylene (B1212753) (-CH₂-) protons and another for the methyl (-CH₃) protons, as they are not coupled to any other protons.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
|---|---|---|
| Data not available | Doublet | Aromatic H-3 |
| Data not available | Doublet | Aromatic H-5 |
| Data not available | Doublet of Doublets | Aromatic H-6 |
| Data not available | Singlet | -CH₂- |
Note: Specific chemical shift values and coupling constants are not publicly available in the searched literature.
The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule and information about their chemical environment. The spectrum for this compound would show eight distinct signals, corresponding to the six carbons of the benzene ring and the two carbons of the methoxymethyl substituent.
The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbons bonded to the electron-withdrawing chlorine atoms (C-1 and C-4) would be shifted downfield. The carbon bearing the methoxymethyl group (C-2) would also be significantly shifted. The remaining aromatic carbons (C-3, C-5, and C-6) would appear at distinct positions based on their electronic environment. The aliphatic carbons of the methylene (-CH₂-) and methoxy (B1213986) (-OCH₃) groups would appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| Data not available | C-1 |
| Data not available | C-2 |
| Data not available | C-3 |
| Data not available | C-4 |
| Data not available | C-5 |
| Data not available | C-6 |
| Data not available | -CH₂- |
Note: Specific chemical shift values are not publicly available in the searched literature.
While specific experimental 2D NMR data for this compound is not available, these techniques would be crucial for unambiguous structural assignment.
COSY (Correlation Spectroscopy) would confirm the coupling relationships between the aromatic protons.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range (2-3 bond) correlations, for instance, between the methylene protons and the aromatic carbons C-1, C-2, and C-3, which is vital for confirming the placement of the methoxymethyl group.
NOESY (Nuclear Overhauser Effect Spectroscopy) could provide information about the spatial proximity of protons, such as the through-space interaction between the methylene protons and the aromatic proton at position 3.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful tool for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.
High-resolution mass spectrometry would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of its elemental formula (C₈H₈Cl₂O), distinguishing it from other compounds with the same nominal mass. The calculated exact mass for C₈H₈³⁵Cl₂O is 190.0003, and HRMS would be able to confirm this value to within a few parts per million.
The mass spectrum of this compound would exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of two chlorine atoms. The natural abundance of chlorine isotopes is approximately 75.8% for ³⁵Cl and 24.2% for ³⁷Cl. This results in a distinctive [M]⁺: [M+2]⁺: [M+4]⁺ peak ratio of roughly 9:6:1, providing clear evidence for the presence of two chlorine atoms.
Common fragmentation pathways in electron ionization (EI) mass spectrometry would likely involve the loss of the methoxy group (-•OCH₃) or the entire methoxymethyl group (-•CH₂OCH₃). Another prominent fragmentation could be the cleavage of a chlorine atom (-•Cl). The observation of fragment ions corresponding to these losses would further support the proposed structure. For example, a significant peak might be observed at m/z 155, corresponding to the loss of a chlorine atom from the molecular ion.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopic techniques used to identify the functional groups present in a molecule. While no specific IR or Raman spectra for this compound are readily available in the public domain, the expected characteristic absorption and scattering bands can be predicted based on the analysis of structurally similar compounds, such as dichlorobenzenes and methoxy-substituted aromatic compounds.
Expected Vibrational Modes:
The vibrational spectrum of this compound is expected to be dominated by contributions from the benzene ring, the C-Cl bonds, the methoxymethyl group, and the C-O-C ether linkage.
Aromatic C-H Stretches: Aromatic C-H stretching vibrations typically appear in the region of 3100-3000 cm⁻¹.
Aliphatic C-H Stretches: The methoxymethyl group will exhibit symmetric and asymmetric C-H stretching vibrations from the methyl and methylene groups in the 2975-2850 cm⁻¹ range.
C-O-C Ether Stretch: A characteristic strong C-O-C stretching band is anticipated, likely in the 1260-1000 cm⁻¹ region. For comparison, 1,4-dichloro-2-methoxybenzene, a related compound, shows bands in this region.
C-Cl Stretches: The carbon-chlorine stretching vibrations for chlorinated benzenes are typically found in the 1100-650 cm⁻¹ range. The exact position depends on the substitution pattern.
Aromatic C=C Stretches: The benzene ring will display several C=C stretching vibrations, often appearing as a series of bands in the 1600-1450 cm⁻¹ region.
Aromatic C-H Bending: Out-of-plane C-H bending vibrations are highly characteristic of the substitution pattern on the benzene ring and are expected in the 900-675 cm⁻¹ region.
A comparative analysis with the spectra of 1,4-dichlorobenzene (B42874) would show the additional bands corresponding to the methoxymethyl group, confirming its presence. chemicalbook.com Raman spectroscopy, which is particularly sensitive to non-polar bonds, would be expected to show strong signals for the aromatic ring breathing modes and the C-Cl stretches. mdpi.com
Table of Expected IR/Raman Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2975-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-O-C (Ether) | Stretching | 1260-1000 |
| C-Cl | Stretching | 1100-650 |
| Aromatic C-H | Out-of-plane Bending | 900-675 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. The UV-Vis spectrum of this compound is expected to be characteristic of a substituted benzene.
The benzene ring is the primary chromophore in this molecule. Unsubstituted benzene exhibits a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm, which are attributed to π → π* electronic transitions. msu.edu The presence of substituents on the benzene ring can cause a shift in the position (bathochromic or hypsochromic shift) and intensity (hyperchromic or hypochromic effect) of these absorption bands.
For this compound, the chlorine atoms and the methoxymethyl group act as auxochromes. The lone pair of electrons on the oxygen atom of the methoxymethyl group and on the chlorine atoms can interact with the π-electron system of the benzene ring through resonance. This interaction generally leads to a bathochromic (red) shift of the primary and secondary absorption bands to longer wavelengths. shimadzu.com Therefore, the absorption maxima (λmax) for this compound are expected to be at slightly longer wavelengths compared to unsubstituted benzene.
Table of Expected UV-Vis Absorption Maxima
| Transition | Expected λmax (nm) |
| π → π* (Primary Band) | > 204 |
| π → π* (Secondary Band) | > 254 |
X-ray Crystallography for Solid-State Structure Determination (if applicable to derivatives)
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While there is no publicly available crystal structure for this compound itself, the analysis of derivatives can provide valuable insights into molecular geometry and intermolecular interactions.
For instance, the crystal structure of a related compound, (Z)-2,3-dichloro-1,4-bis(4-methoxyphenyl)but-2-ene-1,4-dione, reveals details about the orientation of methoxy groups and the influence of chlorine atoms on the crystal packing. nih.gov In this structure, the methoxy substituents are nearly coplanar with their attached benzene rings. The crystal packing is stabilized by weak C-H···O interactions and short Cl···O halogen-bonding contacts. nih.gov
Should a crystalline derivative of this compound be synthesized and analyzed, one would expect to determine precise bond lengths, bond angles, and torsion angles. This data would confirm the substitution pattern on the benzene ring and describe the conformation of the methoxymethyl group relative to the ring. Furthermore, analysis of the crystal packing would reveal any significant intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, which govern the solid-state properties of the material.
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure and geometric parameters of molecules. For 1,4-dichloro-2-(methoxymethyl)benzene, DFT calculations, typically using methods like B3LYP with basis sets such as 6-311+G(d,p), can determine the optimized molecular geometry, bond lengths, and bond angles in the ground state. semanticscholar.orgglobalresearchonline.net These calculations reveal a slightly distorted hexagonal benzene (B151609) ring due to the electronic effects of the chloro and methoxymethyl substituents. semanticscholar.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's electronic behavior. masterorganicchemistry.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. semanticscholar.orgnih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. semanticscholar.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich benzene ring and the oxygen atom of the methoxymethyl group, representing the regions most susceptible to electrophilic attack. Conversely, the LUMO is anticipated to be distributed across the aromatic ring and the chlorine atoms, indicating the sites for potential nucleophilic interaction. researchgate.net The energy gap helps to quantify the molecule's kinetic stability and polarizability. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies
| Property | Representative Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -0.8 |
| HOMO-LUMO Gap | 5.7 |
Note: These values are illustrative and depend on the specific DFT method and basis set used for calculation.
Global reactivity descriptors, derived from HOMO and LUMO energies, further characterize the molecule's chemical nature.
Table 2: Calculated Global Reactivity Descriptors
| Descriptor | Formula | Significance |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron distribution |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |
| Electrophilicity Index (ω) | μ2 / (2η) | Propensity to accept electrons |
Molecular Electrostatic Potential (ESP) mapping is a valuable tool for visualizing the charge distribution on the molecular surface, thereby predicting sites of electrophilic and nucleophilic attack. nih.gov The ESP map uses a color scale to represent different potential values: red indicates regions of high electron density (negative potential), which are attractive to electrophiles, while blue signifies electron-deficient areas (positive potential), susceptible to nucleophilic attack. walisongo.ac.idyoutube.com Green and yellow represent areas of neutral or intermediate potential. researchgate.net
For this compound, the ESP map would likely show a negative potential (red/yellow) around the oxygen atom of the methoxymethyl group and to a lesser extent, the chlorine atoms, due to the high electronegativity of these atoms. The hydrogen atoms of the methyl group and the aromatic ring would exhibit a positive potential (blue), indicating their susceptibility to nucleophilic interaction. nih.gov This visualization provides a clear, intuitive guide to the molecule's reactive sites. walisongo.ac.id
Quantum Mechanical Studies of Reaction Mechanisms and Transition States
Quantum mechanical methods, particularly DFT, are instrumental in elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. researchgate.net For a molecule like this compound, these studies could investigate reactions such as nucleophilic aromatic substitution or electrophilic attack on the benzene ring.
Conformational Analysis and Molecular Dynamics Simulations
The methoxymethyl group attached to the benzene ring has rotational freedom, leading to different possible conformations. Conformational analysis aims to identify the most stable arrangement of atoms in a molecule. mun.ca This can be achieved by systematically rotating the rotatable bonds (e.g., the C-C-O-C dihedral angle) and calculating the energy at each step to generate a potential energy surface. The conformation with the lowest energy is the most stable and, therefore, the most populated at equilibrium. researchgate.net
Molecular Dynamics (MD) simulations can provide further insight into the dynamic behavior of this compound. MD simulates the movement of atoms and molecules over time, governed by the forces between them. mun.ca These simulations can reveal how the molecule behaves in different environments (e.g., in a solvent or at different temperatures), providing information on its flexibility, conformational changes, and interactions with other molecules. This is particularly useful for understanding how the molecule might behave in a complex biological or chemical system. mun.ca
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods can accurately predict various spectroscopic parameters, including NMR chemical shifts. nih.gov The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, from which chemical shifts can be derived. researchinventy.com
By calculating the 1H and 13C NMR chemical shifts for this compound, a theoretical spectrum can be generated. Comparing this predicted spectrum with experimental data serves as a powerful tool for structure verification. researchinventy.com The accuracy of these predictions depends on the level of theory, the basis set, and whether solvent effects are included in the calculation. liverpool.ac.uk Modern computational schemes can often predict proton chemical shifts with an accuracy approaching 0.1 ppm. modgraph.co.uk
Table 3: Illustrative Predicted vs. Experimental 1H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |
|---|---|---|
| H-3 | 7.45 | 7.42 |
| H-5 | 7.30 | 7.28 |
| H-6 | 7.50 | 7.48 |
| -CH2- | 4.55 | 4.52 |
| -OCH3 | 3.40 | 3.38 |
Note: Predicted values are hypothetical examples based on typical computational accuracy. Experimental values are for illustrative purposes.
Role As a Key Intermediate in the Synthesis of Complex Organic Molecules
Precursor for Advanced Monomers and Polymer Systems
Table 1: Potential Polymerization Reactions Involving 1,4-Dichloro-2-(methoxymethyl)benzene Derivatives
| Polymerization Type | Potential Role of this compound Derivative | Resulting Polymer Type |
| Polycondensation | As a dihalo-aromatic monomer | Poly(arylene ether)s or similar |
| Post-polymerization modification | Introduction of functional groups via the methoxymethyl moiety | Functionalized polymers |
Building Block for Heterocyclic Scaffolds
Heterocyclic compounds are of immense importance in medicinal chemistry and materials science. The dichlorinated benzene (B151609) ring of this compound provides a scaffold upon which various heterocyclic rings can be constructed. The chlorine atoms can serve as leaving groups in cyclization reactions to form fused heterocyclic systems.
For example, reaction with a dinucleophile, such as a diamine or a diol, could lead to the formation of nitrogen- or oxygen-containing heterocycles. While direct examples involving this compound are scarce, the general principles of heterocyclic synthesis support this potential application. The reactivity of the methoxymethyl group could also be harnessed to direct or participate in the cyclization process.
Intermediate in the Synthesis of Agrochemical Research Molecules
The synthesis of novel agrochemicals often involves the use of halogenated and functionalized aromatic building blocks. A patent for the synthesis of 1,4-dichloro-2-(chloromethyl)-5-ethoxybenzene highlights the utility of such structures in pesticide chemistry. google.com This suggests that this compound could also serve as a valuable intermediate in this field.
The dichlorobenzene moiety is a common feature in many pesticides, contributing to their biological activity and environmental persistence. The methoxymethyl group could be a site for introducing further diversity into the molecular structure, allowing for the fine-tuning of the agrochemical's properties, such as its target specificity and biodegradability.
Application in Fine Chemical Synthesis
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, biopharmaceuticals, and specialty polymers. mdpi.com The synthesis of these complex molecules often requires multi-step procedures involving versatile intermediates. This compound, with its multiple functional groups, has the potential to be a useful starting material or intermediate in the synthesis of various fine chemicals.
The chlorine atoms can be selectively replaced or used in coupling reactions to build more complex carbon skeletons. The methoxymethyl group offers a handle for further transformations. A patent describing the synthesis of 2-methoxymethyl-1,4-benzenediamine from a related dichlorinated precursor underscores the utility of the methoxymethylbenzene scaffold in the synthesis of valuable chemical entities. google.com
Design and Synthesis of Derivatives for Structure-Reactivity Relationship Studies
Understanding the relationship between a molecule's structure and its chemical reactivity or biological activity is a cornerstone of chemical and pharmaceutical research. The this compound scaffold provides a platform for systematic modifications to probe these relationships.
By varying the substituents on the benzene ring or by modifying the methoxymethyl group, a library of derivatives can be synthesized. These derivatives can then be tested in various assays to understand how specific structural changes influence their properties. For example, the electronic effects of the chlorine atoms and the steric and electronic influence of the methoxymethyl group can be systematically investigated. While specific structure-reactivity studies on this compound were not found, the principles of medicinal chemistry and materials science suggest its suitability for such investigations.
Table 2: Potential Modifications of this compound for Structure-Reactivity Studies
| Modification Site | Type of Modification | Potential Impact on Properties |
| Aromatic Ring | Replacement of chlorine with other halogens (F, Br, I) | Altered electronic properties and reactivity |
| Aromatic Ring | Introduction of other functional groups | Modified solubility, polarity, and biological activity |
| Methoxymethyl Group | Conversion to -CH₂OH, -CHO, -COOH | Introduction of new reactive sites and functionalities |
| Methoxymethyl Group | Ether cleavage and re-alkylation | Variation in steric bulk and lipophilicity |
Analytical Methodologies for Detection, Purity Assessment, and Quantification in Research
Chromatographic Techniques for Separation and Purity Profiling
Chromatography is a cornerstone for the separation and purity profiling of 1,4-Dichloro-2-(methoxymethyl)benzene from reaction mixtures, starting materials, and potential byproducts. The choice between gas and liquid chromatography is typically dictated by the volatility and thermal stability of the analyte and the sample matrix.
Gas Chromatography (GC)
Given its volatility, this compound is well-suited for analysis by Gas Chromatography (GC). This technique separates compounds based on their differential partitioning between a stationary phase and a mobile gas phase. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification.
Detailed research findings indicate that for similar chlorinated aromatic compounds, capillary columns with non-polar or medium-polarity stationary phases are effective. A common setup might involve a DB-5 or equivalent column, which consists of 5% phenyl-methylpolysiloxane. The oven temperature is programmed to start at a lower temperature and gradually increase to ensure the separation of more volatile components before eluting the target compound and any less volatile impurities. A flame ionization detector (FID) can be used for quantification, while a mass spectrometer (MS) offers definitive identification based on the compound's mass spectrum.
Table 1: Illustrative Gas Chromatography (GC) Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |
| MS Scan Range | 40-400 m/z |
| FID Temperature | 300 °C |
This table presents a hypothetical but representative set of GC parameters based on the analysis of structurally similar chlorinated benzene (B151609) derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) offers a complementary approach, particularly for samples that may not be suitable for the high temperatures of GC or when analyzing complex mixtures. In HPLC, the separation is based on the compound's interaction with a solid stationary phase and a liquid mobile phase.
For compounds like this compound, reversed-phase HPLC is the most common mode. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation can be performed isocratically (constant mobile phase composition) or with a gradient (changing mobile phase composition) to optimize the resolution of different components in the sample. Detection is often achieved using a UV detector, as the benzene ring in the molecule absorbs ultraviolet light. The wavelength of maximum absorbance for dichlorobenzene derivatives is typically in the range of 210-230 nm.
Table 2: Representative High-Performance Liquid Chromatography (HPLC) Method Parameters for the Analysis of this compound
| Parameter | Value |
| Column | C18 (150 mm x 4.6 mm ID, 5 µm particle size) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 60% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | UV at 220 nm |
| Injection Volume | 10 µL |
This table provides a typical set of HPLC parameters that would be a good starting point for the analysis of this compound, based on methods for similar aromatic compounds.
Integration of Analytical Techniques for Comprehensive Characterization
For a thorough characterization of this compound, a single analytical technique is often insufficient. A comprehensive approach involves the integration of multiple techniques to confirm the structure and purity of the compound.
The coupling of chromatographic techniques with mass spectrometry (GC-MS and LC-MS) is particularly powerful. dntb.gov.ua After the chromatographic separation, the mass spectrometer provides molecular weight information and fragmentation patterns that are unique to the compound's structure, offering a high degree of confidence in its identification.
In addition to mass spectrometry, other spectroscopic techniques can be integrated. For instance, fractions collected from an HPLC separation can be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy to provide detailed structural information, including the connectivity of atoms within the molecule. Infrared (IR) spectroscopy can also be used to identify the functional groups present in the molecule, further confirming its identity.
Method Development for Trace Analysis in Reaction Mixtures
Monitoring the progress of chemical reactions that produce or involve this compound requires analytical methods capable of detecting and quantifying the compound at trace levels in the presence of starting materials, reagents, and byproducts. The development of such methods is a critical aspect of process optimization and quality control.
For trace analysis, sample preparation is often a key step to remove interfering substances and concentrate the analyte. Techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to isolate the target compound from the reaction matrix.
In terms of instrumentation, GC-MS is often the preferred technique for trace analysis due to its high sensitivity and selectivity. researchgate.net By operating the mass spectrometer in selected ion monitoring (SIM) mode, the instrument can be set to detect only specific ions characteristic of this compound, which significantly enhances the signal-to-noise ratio and lowers the limit of detection.
Method validation is a crucial part of developing a trace analysis procedure. This involves demonstrating the method's accuracy, precision, linearity, and sensitivity (limit of detection and limit of quantification) to ensure that the results are reliable.
Future Perspectives and Emerging Research Avenues
Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The regiochemistry of 1,4-Dichloro-2-(methoxymethyl)benzene—with its specific substitution pattern—presents both challenges and opportunities for further functionalization. The development of advanced catalytic systems is paramount for controlling reactivity and achieving high selectivity in subsequent reactions, such as electrophilic aromatic substitution or cross-coupling.
Current research is focused on several key areas:
Palladium-Catalyzed Cross-Coupling: Palladium catalysts are instrumental in modern organic synthesis for their ability to form carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net For a substrate like this compound, palladium-catalyzed reactions such as Suzuki, Heck, and Buchwald-Hartwig amination could selectively replace one or both chlorine atoms. Future research aims to develop catalysts with ligands that can differentiate between the two chlorine atoms, which have slightly different electronic environments, to enable stepwise and selective functionalization. Palladium catalysis is also relevant for reactions involving the methoxymethyl group, which is a common protecting group in complex syntheses. acs.org
Shape-Selective Zeolite Catalysis: Zeolites are microporous aluminosilicate (B74896) minerals that can act as catalysts. Their well-defined pore structures can control which molecules can enter and react, a concept known as shape selectivity. iitd.ac.in In the synthesis of dichlorobenzene isomers, zeolites can favor the formation of one isomer over others. researchgate.net Future research could explore the use of custom-designed zeolites to catalyze the synthesis of this compound itself, or to direct subsequent reactions on the molecule to a specific position, preventing the formation of undesired isomers. uni-muenchen.deosti.govumass.edu
Lewis Acid Catalysis: Lewis acids are often used to catalyze electrophilic aromatic substitution reactions. google.com The development of novel, highly selective Lewis acid catalysts could allow for the controlled addition of new functional groups to the benzene (B151609) ring of this compound. The existing substituents will direct incoming electrophiles, and a sophisticated catalyst could enhance the inherent regioselectivity, leading to a single desired product.
| Catalytic System | Objective for this compound | Potential Advantage |
|---|---|---|
| Palladium-Ligand Complexes | Selective cross-coupling at C-Cl bonds | Stepwise derivatization to build molecular complexity. |
| Shape-Selective Zeolites | Regiocontrolled synthesis and functionalization | High product selectivity, minimizing purification needs. researchgate.net |
| Advanced Lewis Acids | Highly selective electrophilic aromatic substitution | Precise installation of new functional groups. |
Exploration of Sustainable Synthesis Approaches
In line with the principles of green chemistry, research is moving towards more environmentally benign methods for synthesizing and utilizing chemical compounds. rsc.org For this compound, this involves exploring safer reagents, reducing waste, and minimizing energy consumption.
Key sustainable approaches include:
Ionic Liquids as Green Solvents: Ionic liquids are salts that are liquid at low temperatures and have negligible vapor pressure, making them a safer alternative to volatile organic solvents. pharmacyjournal.inijbsac.org They can also act as catalysts and can often be recycled and reused. researchgate.netscispace.comrsc.org Their application in the synthesis of aromatic compounds is an active area of research, with the potential to make the production of this compound cleaner and more efficient. scispace.com
Biocatalysis: The use of enzymes to carry out chemical transformations offers high selectivity under mild reaction conditions (e.g., neutral pH, room temperature). nih.govnih.govrjpbr.com While the direct enzymatic synthesis of this specific compound is not established, future research may identify or engineer enzymes capable of selective halogenation or methoxymethylation of aromatic precursors. Biocatalysis is a growing field for the synthesis of pharmaceutical intermediates. illinois.edu
Integration with Flow Chemistry and Automated Synthesis Platforms
Modern chemical synthesis is increasingly benefiting from the integration of engineering and automation to create safer, more efficient, and scalable processes.
Flow Chemistry and Microreactors: Performing chemical reactions in continuous flow systems, rather than in traditional batch reactors, offers significant advantages. Microreactors, with their high surface-area-to-volume ratio, allow for superior control over reaction temperature and mixing, which is particularly important for potentially hazardous reactions like chlorination. chimia.chcorning.com This technology can lead to higher yields, improved safety, and easier scale-up. itri.org.twpolimi.ituc.ptnih.gov The synthesis of this compound and its derivatives could be significantly optimized using flow chemistry. thieme-connect.deunimi.itresearchgate.net
Automated Synthesis Platforms: Automated systems can perform multi-step syntheses with minimal human intervention. nih.govbeilstein-journals.org These platforms allow for the rapid optimization of reaction conditions and the synthesis of libraries of related compounds for drug discovery. chemistrycongresses.chnih.gov Integrating the synthesis of derivatives from this compound onto an automated platform could accelerate the discovery of new molecules with desired properties. magritek.com
| Technology | Application to this compound | Key Benefit |
|---|---|---|
| Flow Chemistry | Synthesis and subsequent reactions | Enhanced safety, process control, and scalability. polimi.it |
| Automated Synthesis | Derivatization and library synthesis | Rapid optimization and discovery of new compounds. nih.gov |
Advanced Computational Modeling for Deeper Mechanistic Understanding
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting chemical reactivity. For a polysubstituted molecule like this compound, computational models are invaluable for predicting the most likely sites for further reaction.
Density Functional Theory (DFT): DFT calculations can be used to model the electronic structure of the molecule. This allows chemists to understand how the electron-donating methoxymethyl group and the electron-withdrawing chlorine atoms influence the electron density around the aromatic ring. Such models can predict the regioselectivity of electrophilic aromatic substitution reactions and explain the stability of reaction intermediates. nih.govirjet.netresearchgate.net
Reaction Mechanism Simulation: By modeling the entire reaction pathway, researchers can calculate activation energies for different potential reactions. This provides a deeper mechanistic understanding and can guide the design of experiments to favor a desired outcome, saving time and resources in the laboratory.
Potential for Derivatization into Unexplored Chemical Spaces
The concept of "chemical space" refers to the vast number of possible molecules that could theoretically be synthesized. pitt.edusemanticscholar.org Compounds like this compound are valuable starting points for exploring new regions of this space. nih.govescholarship.orgnih.gov
The functional groups on the molecule offer multiple handles for derivatization:
Reactions at the Chlorine Atoms: The two chlorine atoms can be replaced through various reactions, such as nucleophilic aromatic substitution or, more commonly, through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of other functional groups, including alkyl, aryl, amine, or ether linkages.
Electrophilic Aromatic Substitution: The existing substituents direct the position of any new groups added to the ring. The methoxymethyl group is an ortho-, para-director, while the chlorine atoms are also ortho-, para-directors but are deactivating. Computational models can help predict the outcome of these competing influences.
Modification of the Methoxymethyl Group: The methoxymethyl group can be cleaved to reveal a hydroxymethyl group (-CH₂OH), which can then be oxidized to an aldehyde or carboxylic acid, or used in ester or ether formation, further expanding the range of possible derivatives.
This versatility makes this compound a valuable intermediate for synthesizing novel compounds for evaluation as potential pharmaceuticals or advanced materials. google.comsinocurechem.comgoogle.com
Q & A
Basic: What synthetic methodologies are recommended for preparing 1,4-Dichloro-2-(methoxymethyl)benzene?
Answer:
A plausible route involves nucleophilic substitution or Friedel-Crafts alkylation. For example:
- Step 1: Start with 1,4-dichlorobenzene. Introduce the methoxymethyl group via alkylation using methoxymethyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃).
- Step 2: Optimize reaction conditions (temperature: 60–80°C, solvent: dichloromethane or DMF) to enhance regioselectivity at the 2-position.
- Step 3: Neutralize byproducts (e.g., HCl) using bases like triethylamine, as seen in analogous benzodiazepine syntheses .
- Validation: Monitor reaction progress via TLC or GC-MS.
Basic: How can I purify this compound to ≥95% purity?
Answer:
- Recrystallization: Use a solvent pair (e.g., ethanol/water) to isolate crystals. Adjust cooling rates to minimize co-precipitation of impurities.
- Column Chromatography: Employ silica gel with a hexane/ethyl acetate gradient (9:1 to 7:3). Collect fractions and verify purity via HPLC (C18 column, acetonitrile/water mobile phase) .
- Distillation: For liquid forms, fractional distillation under reduced pressure (boiling point estimated from structural analogs: ~200–220°C) .
Advanced: How to address contradictions in reported physicochemical properties (e.g., Henry’s Law constants)?
Answer:
Discrepancies may arise from experimental conditions (e.g., temperature, solvent polarity) or measurement techniques.
- Case Study: For 1,4-dichloro-2-methoxybenzene, Henry’s Law constants range from to due to variations in temperature (25°C vs. 40°C) and analytical methods (gas-stripping vs. equilibrium partitioning) .
- Resolution: Standardize measurements using headspace gas chromatography and validate with computational models (e.g., EPI Suite).
Advanced: What experimental designs are optimal for studying environmental degradation pathways?
Answer:
- Photolysis: Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions. Monitor degradation products (e.g., chlorinated phenols) via LC-MS/MS .
- Biodegradation: Use soil microcosms with Pseudomonas spp. Analyze metabolites (e.g., dechlorinated intermediates) using GC-ECD or NMR .
- Hydrolysis: Conduct pH-dependent studies (pH 3–9) at 25–50°C. Quantify reaction rates via kinetic modeling .
Basic: What spectroscopic techniques are most effective for structural characterization?
Answer:
- NMR:
- ¹H NMR: Identify methoxymethyl protons (δ 3.2–3.5 ppm) and aromatic protons (δ 6.8–7.5 ppm).
- ¹³C NMR: Confirm substitution patterns (e.g., Cl and OCH₂OCH₃ groups at C1, C4, and C2) .
- IR: Detect C-Cl stretches (600–800 cm⁻¹) and C-O-C vibrations (1100–1250 cm⁻¹).
- Mass Spectrometry: Use EI-MS to observe molecular ion peaks (M⁺ at m/z 204) and fragmentation patterns .
Advanced: How can computational chemistry aid in predicting reactivity or toxicity?
Answer:
- DFT Calculations: Model reaction pathways (e.g., nucleophilic attack at the methoxymethyl group) using Gaussian or ORCA. Compare activation energies for different substituents .
- QSAR Models: Predict ecotoxicity (e.g., LC₅₀ for Daphnia magna) using descriptors like logP and HOMO-LUMO gaps. Validate against experimental data .
- Molecular Docking: Study interactions with biological targets (e.g., cytochrome P450 enzymes) to infer metabolic pathways .
Advanced: What strategies mitigate regioselectivity challenges during synthesis?
Answer:
- Directing Groups: Introduce temporary groups (e.g., nitro or methoxy) to steer substitution to the desired position. Remove post-reaction via reduction or hydrolysis .
- Catalytic Systems: Use Pd-catalyzed C-H activation for direct functionalization. Optimize ligands (e.g., phosphines) to enhance selectivity .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize transition states, favoring 2-substitution over 3-/5-isomers .
Basic: How to analyze trace impurities in synthesized batches?
Answer:
- GC-MS: Detect chlorinated byproducts (e.g., 1,4-dichlorobenzene) with a DB-5 column and electron ionization.
- HPLC-DAD: Quantify impurities using a reverse-phase column (detection at 254 nm). Calibrate with certified reference materials .
- Elemental Analysis: Verify Cl and O content to assess stoichiometric deviations .
Advanced: What are the implications of substituent electronic effects on reaction kinetics?
Answer:
- Hammett Analysis: Correlate σ values of substituents (e.g., -Cl vs. -OCH₃) with reaction rates. For example, electron-withdrawing Cl groups slow electrophilic substitution .
- Kinetic Isotope Effects: Use deuterated analogs to study rate-determining steps (e.g., C-H cleavage in oxidation) .
Basic: What safety protocols are critical for handling this compound?
Answer:
- Ventilation: Use fume hoods to avoid inhalation of volatile chlorinated intermediates.
- PPE: Wear nitrile gloves and goggles. Avoid skin contact due to potential irritancy (analogous to 4-methoxybenzyl chloride) .
- Waste Disposal: Neutralize acidic/byproduct gases (e.g., HCl) with NaOH scrubbing before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
